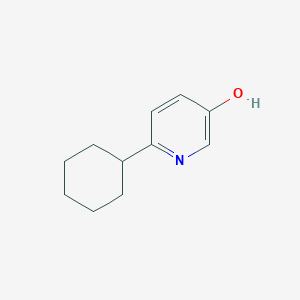

6-Cyclohexyl-pyridin-3-ol

Description

Significance of Pyridinol and Substituted Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridinol and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netrsc.org The pyridine ring, an isostere of benzene, imparts unique properties such as basicity, water solubility, and stability. researchgate.net Its derivatives are integral to many FDA-approved drugs and are found in essential biological molecules like vitamins (niacin and pyridoxine) and coenzymes. rsc.orgnih.govdovepress.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical and biological properties, making substituted pyridines a highly attractive scaffold in drug discovery and materials science. frontiersin.orgrsc.org The introduction of a hydroxyl group to form a pyridinol creates opportunities for hydrogen bonding and can serve as a key interaction site in biological systems. dovepress.com

Overview of Cyclohexyl-Substituted Heterocyclic Compounds in Chemical Synthesis and Mechanistic Studies

The incorporation of a cyclohexyl group into heterocyclic structures is a common strategy in medicinal chemistry and chemical synthesis. nih.govgoogle.com The cyclohexyl moiety, a non-aromatic carbocyclic group, can influence a molecule's lipophilicity, conformational rigidity, and steric profile. google.comgoogle.com These modifications can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. In synthetic chemistry, cyclohexyl-substituted heterocycles serve as important intermediates and building blocks for the construction of more complex molecular architectures. nih.govnih.gov Mechanistic studies often utilize these compounds to probe the influence of bulky, non-planar substituents on reaction pathways and transition states.

Research Landscape of 6-Cyclohexyl-pyridin-3-ol and Related Pyridinols

While extensive research exists on pyridinol scaffolds in general, the specific compound this compound represents a more specialized area of investigation.

Research into pyridinol derivatives is a dynamic field, with ongoing efforts to develop novel synthetic methodologies and explore their potential applications. mdpi.combohrium.com The synthesis of multi-substituted pyridines from various precursors is a key focus, aiming for efficiency and broad functional group tolerance. rsc.orgmdpi.com Studies on pyridinol-based compounds have highlighted their potential in various therapeutic areas. For instance, derivatives of 2,4,5-trimethylpyridin-3-ol have been investigated for their anticancer activities. researchgate.netnih.gov The exploration of compounds like this compound fits within this broader context of creating diverse libraries of substituted pyridinols to identify novel lead compounds.

This compound serves as a valuable synthetic building block for the creation of more complex molecules. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine ring, allows for a variety of chemical transformations. Chiral 3-piperidinols, which can be synthesized from substituted pyridines, are versatile building blocks for natural product synthesis. uni-regensburg.de The general utility of functionalized pyridines as precursors in cross-coupling reactions further underscores the potential of this compound as a starting material for generating diverse chemical entities. whiterose.ac.uk The development of synthetic routes to access such building blocks is crucial for advancing drug discovery and materials science. uni-regensburg.dewhiterose.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

6-cyclohexylpyridin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h6-9,13H,1-5H2 |

InChI Key |

SHYNMEUKWPKFNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC=C(C=C2)O |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 6 Cyclohexyl Pyridin 3 Ol and Analogues

Advanced Synthetic Routes to the Pyridin-3-ol Core Structure

The construction of the pyridin-3-ol ring system can be achieved through a variety of synthetic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These methods range from classical condensation reactions to modern metal-catalyzed processes.

Cyclo-condensation and Cyclization Approaches

Cyclo-condensation reactions represent a foundational and widely utilized strategy for the synthesis of pyridine (B92270) rings. acsgcipr.orgijpsonline.comijpsonline.com These reactions typically involve the formation of the carbon skeleton followed by ring closure through addition and elimination steps. acsgcipr.org A notable example is the K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes. For instance, (E)-1,5-diphenylpent-4-yn-1-one oxime undergoes cyclization in the presence of potassium carbonate in glycerol (B35011) at elevated temperatures to yield 2,6-diphenylpyridin-3-ol. ijpsonline.comijpsonline.com

Another approach involves the cyclo-condensation of 2-amino-3-cyano-4H-chromenes with cyclohexanone (B45756) in the presence of aluminum chloride, which can be efficiently promoted by microwave irradiation to produce pyrano[2,3-b]pyridine derivatives in excellent yields. researchgate.net Similarly, the reaction of 2-amino-4-cyano pyrrole (B145914) with compounds containing an active methylene (B1212753) group and various aldehydes, followed by oxidation, provides a pathway to 7-azaindoles. ijpsonline.com

The following table summarizes key aspects of selected cyclo-condensation and cyclization reactions for pyridin-3-ol synthesis.

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| K₂CO₃-mediated cyclization | γ,δ-alkynyl oximes | K₂CO₃, glycerol | High temperature, rearrangement |

| Microwave-assisted cyclo-condensation | 2-amino-3-cyano-4H-chromenes, cyclohexanone | AlCl₃ | Rapid, high yields |

| Multicomponent condensation | 2-amino-4-cyano pyrrole, active methylene compounds, aldehydes | AcOH, AcONH₄ | Leads to 7-azaindoles |

Multicomponent Reactions for Pyridine Ring Construction

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecular scaffolds like pyridines from simple starting materials in a single synthetic operation. acsgcipr.orgbohrium.comrsc.org These reactions are highly convergent and allow for significant structural diversity in the final products. bohrium.com

The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving a [2+2+1+1] or a modified three-component [3+2+1] disconnection to form the pyridine ring. taylorfrancis.com Variations of the Hantzsch synthesis can be adapted to produce pyridin-3-ol derivatives. Another important MCR is the Guareschi-Thorpe reaction, which, like the Bohlmann-Rahtz approach, directly yields the aromatic pyridine ring through substitution and elimination of small molecules. acsgcipr.org

A flexible three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids has been developed for the synthesis of highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it This method highlights the versatility of MCRs in accessing diverse pyridine structures.

The table below outlines common multicomponent reactions for pyridine synthesis.

| Reaction Name | Component Types | Product Type | Advantages |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia | Dihydropyridine (B1217469) (requires oxidation) | Well-established, versatile |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-dicarbonyl compound | Pyridone | Direct formation of pyridone ring |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | Pyridine | Direct formation of aromatic pyridine |

| Allene-based MCR | Lithiated alkoxyallene, nitrile, carboxylic acid | Substituted Pyridin-4-ol | High flexibility and substitution patterns |

Metal-Catalyzed and Metal-Free Cyclization Strategies

Both metal-catalyzed and metal-free cyclization reactions have emerged as sophisticated tools for pyridine synthesis. bohrium.com Metal-catalyzed approaches often exhibit high efficiency and selectivity. For example, Rh(III)-catalyzed C-H activation and annulation of α-fluoro-α,β-unsaturated oximes with terminal alkynes provides a one-step route to 3-fluoropyridines. ijpsonline.com Palladium-catalyzed processes, such as the "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, have been employed to synthesize polysubstituted 3-hydroxypyridines. mdpi.com Copper-catalyzed reactions are also prevalent, including the N- and O-arylation of hydroxypyridines. acs.org

Metal-free cyclization methods offer advantages in terms of cost and reduced metal contamination. bohrium.com An iodine-mediated reaction of o-acetyl ketoxime and α,β-unsaturated aldehydes in the presence of triethylamine (B128534) is one such example. ijpsonline.com Furthermore, K₂CO₃-mediated cyclization of γ,δ-alkynyl oximes represents a metal-free pathway to substituted pyridin-3-ols. ijpsonline.comijpsonline.com

The following table compares metal-catalyzed and metal-free cyclization strategies.

| Strategy | Catalyst/Reagent | Reactant Types | Key Advantages |

| Metal-Catalyzed | |||

| Rh(III)-Catalysis | [RhCp*Cl₂]₂ | α,β-unsaturated oximes, alkynes | High regioselectivity, C-H activation |

| Pd(0)-Catalysis | Pd(PPh₃)₄ | N-propargyl-N-tosyl-aminoaldehydes, arylboronic acids | Access to polysubstituted 3-hydroxypyridines |

| Cu(I)-Catalysis | CuI | Pyridines, alkenyldiazoacetates | Regioselective [3+2] cyclization |

| Metal-Free | |||

| Iodine-Mediated | Iodine, triethylamine | o-acetyl ketoxime, α,β-unsaturated aldehydes | Avoids transition metal catalysts |

| Base-Mediated | K₂CO₃ | γ,δ-alkynyl oximes | Utilizes an inexpensive base |

Stereoselective Synthetic Pathways for Pyridinol Derivatives

The development of stereoselective methods for the synthesis of pyridine derivatives is crucial for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. mdpi.commdpi.com Stereoselective approaches can be broadly categorized into those that utilize chiral starting materials and those that employ chiral catalysts or auxiliaries.

One strategy involves the dearomative asymmetric addition of nucleophiles to N-alkylpyridinium electrophiles, which can proceed with high regiochemical and stereochemical control. mdpi.com For instance, the reaction of a pyridine derivative prepared from L-tert-leucine tert-butyl ester with propynyl (B12738560) magnesium bromide yields a dihydropyridine with complete stereoselectivity. mdpi.com Another approach is the intramolecular alkyne iminium ion cyclization of vinylogous carbamates, which allows for the stereoselective construction of trans-2,3-disubstituted indolines and pyrrolidines, precursors that can be conceptually extended to pyridinol systems. rsc.org

The synthesis of optically active, highly substituted ring-fused 2-pyridinones has been achieved through an enantioselective ketene-imine cycloaddition, demonstrating the potential for creating chiral pyridone structures. nih.gov

Introduction of the Cyclohexyl Moiety

Once the pyridin-3-ol core is established, the introduction of the cyclohexyl group at a specific position, such as C6, is the next critical step. This can be accomplished through various C-C bond-forming reactions.

Direct Functionalization Techniques (e.g., C-C bond formation)

Direct C-H functionalization has become a powerful strategy for the introduction of substituents onto pyridine rings, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. thieme-connect.comthieme-connect.combeilstein-journals.org

Transition-metal catalysis is a cornerstone of direct functionalization. thieme-connect.com Various metal catalysts, including those based on palladium, rhodium, and copper, can facilitate the direct alkylation, arylation, and acylation of pyridine C-H bonds. thieme-connect.comthieme-connect.com While C2-selectivity is often observed, methods for achieving selective functionalization at the C3 and C4 positions have also been developed. thieme-connect.comthieme-connect.com For the synthesis of 6-cyclohexyl-pyridin-3-ol, a C-H functionalization approach would ideally target the C6 position of a pre-formed pyridin-3-ol.

Alternatively, traditional cross-coupling reactions such as the Suzuki-Miyaura or Negishi couplings can be employed. These methods would require a pyridin-3-ol derivative halogenated at the 6-position (e.g., 6-bromo-pyridin-3-ol) and a cyclohexyl-organometallic reagent (e.g., cyclohexylboronic acid or cyclohexylzinc halide). For example, the 2-chloro group of 2-chloro-5-(chloromethyl)pyridin-3-ol (B14833334) can participate in palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. This principle can be extended to the coupling of a 6-halopyridin-3-ol with a cyclohexylboronic acid derivative.

The introduction of a cyclohexyl group can also be achieved through alkylation or coupling reactions on a suitable precursor. evitachem.com For instance, in the synthesis of related heterocyclic compounds, cyclohexyl groups have been introduced via substitution reactions. jst.go.jp

The following table summarizes methods for introducing a cyclohexyl moiety.

| Method | Key Reagents | Substrate Requirement | Advantages |

| Direct C-H Alkylation | Transition-metal catalyst, cyclohexyl source | Pyridin-3-ol | Atom economy, fewer steps |

| Suzuki-Miyaura Coupling | Pd catalyst, base, cyclohexylboronic acid | 6-Halo-pyridin-3-ol | Well-established, broad scope |

| Negishi Coupling | Pd or Ni catalyst, cyclohexylzinc reagent | 6-Halo-pyridin-3-ol | High reactivity of organozinc reagents |

| Nucleophilic Alkylation | Strong base, cyclohexyl halide | Activated pyridine derivative | Can be used for direct alkylation |

Post-Synthetic Modification of Pyridinol Precursors

A powerful and modular strategy for creating diverse pyridinol analogues involves the post-synthetic modification of a common precursor. This approach allows for the late-stage introduction of various functional groups, which is highly efficient for building chemical libraries. A key tactic is the use of a halogenated pyridinol intermediate, which can then participate in a wide range of cross-coupling reactions.

A practical methodology has been developed for the synthesis of 6-substituted pyridin-3-yl derivatives starting from a key intermediate like a TBDMS-protected 6-chloropyridin-3-yl C-2'-deoxyribonucleoside. nih.gov This chloro-substituted pyridine serves as a versatile handle for modification. Through various palladium-catalyzed cross-coupling reactions, the chlorine atom can be substituted with a wide array of functional groups. nih.gov For instance, Suzuki-Miyaura coupling with arylboronic acids can introduce phenyl or other aryl groups, which can subsequently be hydrogenated to form the target cyclohexyl moiety. nih.govacs.org

Beyond carbon-carbon bond formation, this strategy extends to the introduction of other functionalities. Palladium-catalyzed aminations and alkoxylations can be employed to install amino and alkoxy groups at the 6-position, further diversifying the accessible analogues. nih.gov The modification is not limited to the pyridine ring itself; functional groups on attached moieties can also be manipulated, such as the demethylation of a methoxypyridine derivative to yield the corresponding pyridinol. nih.gov This modularity is a significant advantage, enabling the synthesis of a broad spectrum of compounds from a single, readily accessible intermediate. nih.gov

| Precursor | Coupling Partner/Reagent | Catalyst System | Resulting 6-Substituent | Reference |

| 6-Chloropyridin-3-yl deriv. | Alkyl/Arylboronic Acid | Palladium Catalyst | Alkyl, Aryl | nih.gov |

| 6-Chloropyridin-3-yl deriv. | Amines | Palladium Catalyst | Amino | nih.gov |

| 6-Chloropyridin-3-yl deriv. | Alcohols | Palladium Catalyst | Alkoxy | nih.gov |

| 3-Methoxypyridine deriv. | HBr | - | Hydroxy | nih.gov |

Hydrogenation Methodologies for Cyclohexyl Formation from Aromatic Precursors (e.g., using transition metal catalysts like Ir, Rh, Pd)

The conversion of a 6-phenyl-pyridin-3-ol precursor to this compound is most commonly achieved through the catalytic hydrogenation of the phenyl ring. This transformation is a powerful tool for converting flat, aromatic structures into three-dimensional saturated rings. nih.gov The choice of catalyst is critical as it dictates the reaction's efficiency, chemoselectivity (preferential reduction of the phenyl ring over the pyridine ring), and stereoselectivity (the spatial arrangement of the resulting cyclohexyl group). nih.govrsc.org The most frequently employed transition metals for this purpose are palladium (Pd), rhodium (Rh), and iridium (Ir). rsc.orgsigmaaldrich.com

Palladium (Pd) Catalysis: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C) or palladium on alumina, are widely used for arene hydrogenation. nih.govcapes.gov.br A notable characteristic of palladium-catalyzed hydrogenation of substituted phenols is its tendency to produce the thermodynamically more stable trans-diastereomer. nih.gov This selectivity provides a strategic route to trans-configured cyclohexanols. nih.gov

Rhodium (Rh) Catalysis: In contrast to palladium, rhodium-based catalysts often exhibit different stereoselectivity. nih.gov For example, rhodium on carbon (Rh/C) typically favors the formation of the cis-diastereomer. nih.govmdpi.com This is attributed to a fast, continuous hydrogenation where the substrate remains coordinated to the catalyst surface, leading to an all-cis addition of hydrogen atoms. nih.gov Recent studies have also demonstrated the efficacy of rhodium oxide (Rh₂O₃) as a catalyst for hydrogenating functionalized pyridines under mild conditions (5 bar H₂, 40 °C), offering good yields and selectivity. researchgate.net Rhodium nanoparticles have also been shown to catalyze the hydrogenation of aromatic rings. researchgate.net

Iridium (Ir) Catalysis: Iridium complexes are also effective catalysts, particularly in the realm of asymmetric hydrogenation, allowing for the synthesis of chiral N-heterocycles. rsc.orgmdpi.com While highly effective, the choice between Ir, Rh, and Pd often depends on the specific substrate and the desired stereochemical outcome. rsc.org The challenge in hydrogenating phenylpyridines lies in selectively reducing the phenyl ring without affecting the pyridine ring, which can sometimes be overcome by careful selection of the catalyst and reaction conditions. researchgate.net

| Catalyst System | Typical Substrate | Key Selectivity Feature | Product Configuration | Reference(s) |

| Palladium on Carbon (Pd/C) | Phenol Derivatives | Thermodynamic Control | trans-Cyclohexanol | nih.gov |

| Rhodium on Carbon (Rh/C) | Phenol Derivatives | Kinetic Control (cis-addition) | cis-Cyclohexanol | nih.gov |

| Rhodium Oxide (Rh₂O₃) | Functionalized Pyridines | High activity at mild conditions | Piperidines | researchgate.net |

| Iridium (Ir) Complexes | N-Heteroaromatics | Asymmetric Hydrogenation | Chiral Piperidines | rsc.orgmdpi.com |

Green Chemistry Approaches in Pyridinol Synthesis (e.g., Ultrasound-Induced Synthesis)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine and pyridinol derivatives to develop more environmentally benign and efficient processes. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, lower energy consumption, and improve reaction efficiency. rasayanjournal.co.in Key strategies include the use of safer solvents, reusable catalysts, microwave-assisted synthesis, and ultrasound-induced synthesis. nih.govnih.gov

Ultrasound-induced synthesis has emerged as a particularly effective green chemistry tool for constructing heterocyclic systems, including pyridines. researchgate.net Sonication, the application of ultrasound energy to a reaction mixture, can dramatically enhance reaction rates and yields. This effect is attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles, which generates localized "hot spots" of intense temperature and pressure. mdpi.com

This technique has been successfully applied to one-pot, multi-component reactions for synthesizing highly substituted pyridine derivatives. researchgate.net For example, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation provides excellent yields of pyridin-2(1H)-one derivatives in significantly shorter reaction times compared to conventional heating methods. researchgate.net In one comparative study, a reaction that required 4 hours at 80°C under conventional reflux conditions was completed in just 30 minutes with a higher yield (93% vs. 80%) under sonication at a temperature below 30°C. mdpi.com These methods offer substantial advantages, including operational simplicity, reduced energy consumption, and often lead to purer products with simpler workup procedures, aligning perfectly with the goals of green chemistry. mdpi.comnih.gov

| Reaction | Method | Reaction Time | Yield | Reference |

| Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] | Conventional Heating (80°C) | 4 h | 80% | mdpi.com |

| Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] | Ultrasound Irradiation (<30°C) | 0.5 h | 93% | mdpi.com |

| Synthesis of Pyridin-2(1H)-one derivatives | Conventional Methods | Longer | Lower | researchgate.net |

| Synthesis of Pyridin-2(1H)-one derivatives | Ultrasound Irradiation | Shorter | Excellent | researchgate.net |

Chemical Reactivity and Transformations of 6 Cyclohexyl Pyridin 3 Ol Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 6-cyclohexyl-pyridin-3-ol is significantly influenced by the presence of the nitrogen atom and the hydroxyl and cyclohexyl substituents. The nitrogen atom's electronegativity decreases the electron density of the ring, making it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iq This deactivation is further enhanced in acidic conditions where the nitrogen becomes protonated, forming a pyridinium (B92312) ion which strongly withdraws electron density from the ring. uoanbar.edu.iq

Electrophilic substitution, when it does occur, is directed to specific positions on the pyridine ring. The electron-donating character of the hydroxyl group at the 3-position and the alkyl nature of the cyclohexyl group at the 6-position can influence the regioselectivity of these reactions. Generally, electrophilic attack on the pyridine ring is favored at the 3- and 5-positions, which have a higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq However, the bulky cyclohexyl group at the 6-position may sterically hinder attack at the adjacent 5-position.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution. uoanbar.edu.iq Nucleophilic attack preferentially occurs at the electron-deficient 2- and 4-positions. uoanbar.edu.iq The presence of a good leaving group at these positions facilitates such reactions. For instance, halogenated derivatives of this compound could undergo nucleophilic substitution with various nucleophiles.

Table 1: Regioselectivity in Pyridine Ring Reactions

| Reaction Type | Preferred Positions | Influencing Factors |

| Electrophilic Substitution | 3, 5 | Nitrogen deactivation, -OH activation |

| Nucleophilic Substitution | 2, 4 | Nitrogen deactivation |

This table provides a generalized overview of reactivity patterns in pyridine rings.

Reactions Involving the Hydroxyl Group (e.g., Derivatization, Etherification, Esterification)

The hydroxyl group at the 3-position of this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions are fundamental for creating a diverse range of derivatives with potentially altered physical, chemical, and biological properties.

Derivatization: The hydroxyl group can be converted to other functional groups. For example, it can be oxidized to a carbonyl group, though this is less common with pyridinols. More frequently, it is used as a handle for introducing other moieties.

Etherification: The formation of ethers is a common reaction of the hydroxyl group. The Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a standard method. wordpress.com The pyridinol is first treated with a strong base to form the more nucleophilic pyridinoxide, which then displaces a halide from an alkyl halide. This reaction is generally efficient with primary alkyl halides. wordpress.com

Esterification: Esters can be readily prepared by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. wordpress.com Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534), provides a high-yielding route to the corresponding esters.

Table 2: Common Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkoxy-pyridine |

| Esterification | Carboxylic Acid (RCOOH) / Acid Catalyst | Pyridyl ester |

| Esterification | Acyl Chloride (RCOCl) / Base | Pyridyl ester |

| Esterification | Acid Anhydride ((RCO)₂O) / Base | Pyridyl ester |

This table summarizes common derivatization reactions for hydroxyl groups.

Reactivity of the Cyclohexyl Moiety (e.g., Functionalization, Ring Transformations)

The cyclohexyl group attached at the 6-position of the pyridine ring is a saturated carbocyclic moiety. While generally less reactive than the aromatic pyridine ring or the hydroxyl group, it can undergo specific functionalization reactions, typically under more forcing conditions.

Functionalization: Direct functionalization of the cyclohexyl ring often involves free-radical reactions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, which would preferentially substitute a hydrogen atom at a tertiary carbon if one were present, or at a secondary carbon. Oxidation of the cyclohexyl ring can also be performed to introduce hydroxyl or keto groups, although this may require strong oxidizing agents and could potentially affect other parts of the molecule.

Ring Transformations: Ring expansion or contraction of the cyclohexyl ring are less common but can be induced under specific conditions, often involving carbocationic intermediates. msu.edu For example, the Tiffeneau–Demjanov rearrangement could theoretically be applied to an aminomethyl-substituted cyclohexyl derivative to achieve ring expansion. mdpi.com However, such transformations are highly substrate-dependent and may not be straightforward for this specific compound.

Transition-Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition-metal catalysis has become a powerful tool for the functionalization of heterocyclic compounds, including pyridine derivatives. sioc-journal.cn These methods offer efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds.

For this compound, transition-metal-catalyzed cross-coupling reactions would typically involve prior conversion of the molecule into a suitable precursor, such as a halide or triflate derivative. For example, a bromo or iodo group introduced onto the pyridine ring could participate in well-established cross-coupling reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of substituents, including aryl, vinyl, alkynyl, and amino groups, at specific positions on the pyridine ring.

Direct C-H functionalization is a more advanced strategy that avoids the need for pre-functionalization. rsc.org Palladium, rhodium, and iridium catalysts have been developed for the direct arylation, alkylation, or amination of C-H bonds in heterocycles. mdpi.comnih.gov For this compound, directing group strategies might be employed, where the hydroxyl group or a derivative thereof could direct the metal catalyst to a specific C-H bond on the pyridine ring, enabling selective functionalization.

Table 3: Potential Transition-Metal-Catalyzed Reactions

| Reaction Name | Substrate Precursor | Reagents | Product |

| Suzuki Coupling | Halopyridine | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine |

| Heck Coupling | Halopyridine | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridine |

| Sonogashira Coupling | Halopyridine | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Halopyridine | Amine, Pd catalyst, Base | Amino-substituted pyridine |

| Direct C-H Arylation | Pyridine | Aryl halide, Pd catalyst, Ligand | Aryl-substituted pyridine |

This table illustrates potential applications of common cross-coupling reactions.

Rearrangement Reactions and Tautomerism Studies (e.g., Keto-Enol Tautomerism Investigations)

Rearrangement Reactions: Pyridin-3-ols can potentially undergo rearrangement reactions under certain conditions. For instance, in related systems, thermal rearrangements have been observed. mdpi.com The specific rearrangement pathways would depend on the substituents and the reaction conditions. For example, rearrangements involving the cyclohexyl group, such as the Wagner-Meerwein rearrangement, could occur if a carbocation is generated on the ring, although this is less likely under typical conditions. msu.edu

Tautomerism: An important aspect of the chemistry of this compound is its potential to exist in tautomeric forms. Pyridin-3-ols can exhibit keto-enol tautomerism, existing in equilibrium with their corresponding pyridone (keto) form. In this case, it would be 6-cyclohexyl-1H-pyridin-2-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.net Spectroscopic techniques like NMR and UV-Vis spectroscopy, as well as computational studies, are often employed to investigate the relative stabilities of the tautomers and the position of the equilibrium. researchgate.net Generally, for 3-hydroxypyridines, the phenolic (enol) form is the major tautomer in most solvents.

Structure Activity Relationship Sar Investigations of 6 Cyclohexyl Pyridin 3 Ol Analogues

Systematic Structural Modifications and Their Chemical Consequences

The pyridine (B92270) ring serves as a critical scaffold for molecular interactions. Its electronic properties and hydrogen bonding capabilities can be finely tuned through various modifications. Altering the electron density of the pyridine nitrogen through the introduction of para-substituents has been shown to cause changes in N-I bond lengths in halogen-bonded complexes, indicating a sensitivity to electronic effects. acs.org

Systematic modifications often involve:

Substitution on the Ring: Introducing substituents at different positions on the pyridine ring can dramatically alter a compound's activity. For instance, in studies on 1H-imidazo[4,5-c]pyridines, N-acyl or -alkyl substitutions at the N4-position abrogated activity, while N6-benzyl substituents led to a gain in TLR7-specific activity. rsc.org Conversely, in other scaffolds, replacing a pyridone ring with structures like 2-methyl-pyrimidine-4-one or pyrimidine-4-one completely nullified inhibitory activity against certain enzymes. nih.gov

These modifications highlight the delicate balance between the steric and electronic properties of the core heterocyclic system in dictating biological function.

The cyclohexyl group typically occupies a hydrophobic pocket in a target protein, making its size, shape, and substitution pattern key determinants of binding affinity.

Ring Size and Nature: The hydrophobicity of the cycloalkyl substituent is often favored. In one study on HIV-1 non-nucleoside reverse transcriptase inhibitors, replacing a hydrophobic cyclohexyl ring with a more hydrophilic piperidine (B6355638) ring resulted in a dramatic loss of activity. acs.org Similarly, exchanging an aryl substituent for an aliphatic cyclohexyl ring led to a loss of activity in Hedgehog Acyltransferase (HHAT) inhibitors, suggesting a potential π-stacking interaction was lost. nih.gov

Substitution on the Ring: Adding functional groups to the cyclohexyl ring can refine its interaction with the binding site. In research on SARS-CoV-2 macrodomain inhibitors, analogues with a 3- or 4-methyl group on the cyclohexyl ring had similar potency to the parent compound. biorxiv.org However, the addition of a hydroxyl group could lead to different binding conformations, sometimes rotating the cyclohexyl ring out of its optimal hydrophobic patch. biorxiv.org

Linker Modification: The connection between the cyclohexyl group and the core scaffold is also important. In studies of EZH2/EZH1 inhibitors, changing a cyclohexyl group to a cyclohexylmethyl group, and further to a cyclohexylethyl group, led to a significant drop in potency, indicating that α-branched groups at this position displayed the best activity. nih.gov

The data below illustrates how modifications to the cyclohexyl and similar aliphatic substituents can impact inhibitory activity.

Table 1: Impact of Cyclohexyl and Aliphatic Ring Modifications on Potency

| Parent Scaffold/Compound | Modification | Target/Assay | Result | Reference |

|---|---|---|---|---|

| Pyridinone NNRTI | Cyclohexyl → Piperidine | HIV-1 Antiviral Activity | Dramatic loss of activity | acs.org |

| EZH2/EZH1 Inhibitor | Cyclohexyl → Cyclohexylmethyl | EZH1 Inhibition | >15-fold potency loss | nih.gov |

| HHAT Inhibitor | Aryl → Cyclohexyl | HHAT Inhibition | Loss of activity | nih.gov |

Stereochemistry is a critical factor that dictates the three-dimensional arrangement of a molecule, thereby influencing its ability to fit into a chiral binding site on a protein.

The absolute configuration of chiral centers can be the deciding factor for biological activity. For a class of HHAT inhibitors, the (R)-enantiomers showed potent inhibition, while the corresponding (S)-enantiomers had no inhibitory activity. nih.gov This stark difference underscores that only one enantiomer can achieve the specific orientation required for key hydrogen bonding interactions within the enzyme's active site. nih.gov

Similarly, in the development of dopamine (B1211576) D3 receptor agonists, it was found that the stereochemical requirements for both the pharmacophore and the linker were unique and codependent. nih.gov An inversion of configuration at a key stereocenter was necessary to achieve high affinity and selectivity. nih.gov The introduction of a trans-cyclohexyl moiety in the linker was better tolerated than other linkers, resulting in high D3 receptor affinity. nih.gov

In some cases, the binding pocket may be able to accommodate multiple stereoisomers. For certain racemic compounds targeting the SARS-CoV-2 macrodomain, electron density consistent with both R and S isomers was observed in the crystal structure, indicating that both could occupy the binding site. biorxiv.org

In Vitro Enzyme Inhibition Profiles and Mechanistic Chemical Interactions

Understanding how a compound inhibits an enzyme at the molecular level is crucial for predicting its effects and potential for drug-drug interactions. This involves characterizing the type of inhibition (e.g., reversible, irreversible) and the specific chemical interactions that drive it.

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. medsafe.govt.nz Inhibition of these enzymes can be broadly categorized as reversible or irreversible (also known as time-dependent or mechanism-based). medsafe.govt.nz

Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. It can be competitive, where the inhibitor and substrate compete for the same active site, or non-competitive, where the inhibitor binds to an allosteric site. mdpi.com The potency of reversible inhibition is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. uri.edu An IC50 value of ≤10 μM is generally considered potent. mdpi.com

Time-Dependent Inhibition (TDI): This is a form of irreversible inhibition where the enzyme's catalytic machinery processes the inhibitor to form a reactive metabolite. medsafe.govt.nz This metabolite then binds covalently to the enzyme, leading to its inactivation. medsafe.govt.nz Some compounds can exhibit both reversible and time-dependent inhibition against the same enzyme. nih.gov For example, the antimalarial drug OZ439 was found to be a moderate inhibitor of CYP3A4, acting through both direct (reversible) and mechanism-based pathways. nih.gov

The potential for a compound to cause drug-drug interactions is often assessed by its inhibitory effect on major CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.com

Table 2: In Vitro CYP450 Inhibition Profiles

| Compound/Extract | CYP Isoform | Inhibition Type | IC50 / Ki | Potency Classification | Reference |

|---|---|---|---|---|---|

| B. monnieri Extract | CYP2C19 | Non-competitive | IC50 = 23.67 µg/mL | Moderate | mdpi.com |

| B. monnieri Extract | CYP2C9 | Non-competitive | IC50 = 36.49 µg/mL | Moderate | mdpi.com |

| B. monnieri Extract | CYP1A2 | Non-competitive | IC50 = 52.20 µg/mL | Moderate | mdpi.com |

| B. monnieri Extract | CYP3A4 | Competitive | IC50 = 83.95 µg/mL | Moderate | mdpi.com |

| B. monnieri Extract | CYP2D6 | - | IC50 = 2061.50 µg/mL | Weak | mdpi.com |

Carbonic anhydrases (CAs) are metalloenzymes that contain a zinc ion (Zn²⁺) in their active site, which is crucial for their catalytic activity of hydrating carbon dioxide. nih.govmdpi.com Inhibition mechanisms primarily target this zinc ion or the surrounding active site.

There are several known mechanisms of CA inhibition:

Direct Zinc Binding: This is the classical mechanism for sulfonamides and their isosteres. The sulfonamide group (SO₂NH₂) becomes deprotonated to its anionic form (SO₂NH⁻) and coordinates directly to the Zn²⁺ ion, displacing the zinc-bound water/hydroxide (B78521) molecule that is essential for catalysis. nih.govmdpi.com

Anchoring to the Zinc-Coordinated Water: In this mechanism, the inhibitor does not directly bind the zinc ion but instead forms hydrogen bonds with the zinc-coordinated water molecule or hydroxide ion. nih.gov Phenols, carboxylates, and certain coumarin (B35378) derivatives act via this mechanism. nih.govmdpi.com Given the 3-ol (a phenolic hydroxyl group) on 6-cyclohexyl-pyridin-3-ol, it is plausible that its analogues could interact with carbonic anhydrase through this mechanism.

Occlusion of the Active Site Entrance: Some inhibitors, such as certain coumarins, bind near the entrance of the active site cavity, physically blocking the substrate from entering. nih.gov

Out-of-Active-Site Binding: A rarer mechanism where a compound has been observed to bind outside the active site cavity to induce an inhibitory effect. nih.gov

The diversity of these mechanisms allows for the development of various classes of inhibitors with different selectivity profiles for the many CA isoforms. nih.gov

Molecular Interactions with Specific Protein Targets (e.g., M3 muscarinic acetylcholine (B1216132) receptor, NOX activity)

The biological activity of this compound and its analogues is intricately linked to their molecular interactions with specific protein targets. Key among these are the M3 muscarinic acetylcholine receptor (M3R) and NADPH oxidase (NOX) enzymes.

M3 Muscarinic Acetylcholine Receptor (M3R):

The M3 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family, is a significant target for pyridin-3-ol derivatives. wikipedia.orgmdpi.com These receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. wikipedia.orgnih.gov M3 receptors are found in various parts of the body, including smooth muscles, endocrine and exocrine glands, lungs, and the brain. wikipedia.org

Research has shown that certain pyridin-3-ol analogues can act as ligands for the M3R. For instance, a study on 6-azacyclonol-2,4,6-trimethylpyridin-3-ol derivatives identified a cyclohexyl derivative (compound 3A) as a ligand for the M3R, which is overexpressed in androgen-refractory prostate cancer cells. researchgate.net This interaction is significant as the activation of M3R by agonists like carbachol (B1668302) can increase the proliferation of these cancer cells and also activate NADPH oxidase (NOX). researchgate.net The study demonstrated that compound 3A could block this carbachol-induced proliferation and NOX activity in a concentration-dependent manner. researchgate.net This highlights the potential of targeting the M3R with specific this compound analogues to inhibit cancer cell growth.

The interaction with the M3R is not limited to direct agonism or antagonism. Allosteric modulation, where a ligand binds to a secondary site on the receptor, can also influence receptor activity. mdpi.com This provides another avenue for the development of highly selective therapeutic agents.

NADPH Oxidase (NOX) Activity:

NADPH oxidases are a family of enzymes responsible for producing reactive oxygen species (ROS). nih.gov There are seven isoforms of NOX enzymes (NOX1-5, DUOX1, and DUOX2). google.com Several pyridin-3-ol derivatives have been investigated for their ability to inhibit NOX activity.

For example, a 2,4,5-trimethylpyridin-3-ol derivative with a C(6)-azacyclonol moiety, known as BJ-1207, demonstrated anticancer activity by inhibiting NOX-derived ROS in human lung cancer cells. researchgate.netresearchgate.net This inhibitory action on NOX is a crucial aspect of the anticancer effects observed with these compounds. The subsequent structural modification of BJ-1207 led to the development of analogues with even better anticancer activity. researchgate.net

The link between M3R and NOX is also critical. As mentioned earlier, the activation of M3R can lead to the activation of NOX. researchgate.net Therefore, compounds that can modulate M3R activity can indirectly affect NOX-mediated processes. This dual-targeting capability enhances the therapeutic potential of this compound analogues.

Ligand-Based Target Prediction and Molecular Docking Studies in SAR

Ligand-based target prediction and molecular docking are powerful computational tools used to understand the structure-activity relationships of compounds like this compound and its analogues. These methods help in identifying potential biological targets and elucidating the specific molecular interactions that govern their activity. github.ionih.gov

Ligand-Based Target Prediction:

This approach predicts the biological targets of a small molecule by comparing its features to those of ligands with known activities. github.iofabad.org.tr The underlying principle is that structurally similar molecules are likely to have similar biological targets. fabad.org.tr This method is particularly useful when the three-dimensional structure of the target protein is unknown. github.io

In the context of this compound analogues, ligand-based target prediction has been instrumental. For instance, a ligand-based target prediction study using the DeepZema® server identified the M3 muscarinic acetylcholine receptor (M3R) as a target for a specific cyclohexyl derivative of 6-azacyclonol-2,4,6-trimethylpyridin-3-ol (compound 3A). researchgate.net This prediction was subsequently validated by experimental data showing the compound's ability to block M3R-mediated effects. researchgate.net

The process typically involves:

Feature Extraction: Representing the small molecule using various descriptors, such as 2D fingerprints or 3D shape and charge distributions. nih.gov

Similarity Searching: Comparing the features of the query molecule against a database of known active ligands. fabad.org.tr

Target Inference: Assigning potential targets to the query molecule based on the targets of the most similar known ligands. github.io

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor. bohrium.comnih.gov It allows for the visualization and analysis of the interactions between the ligand and the amino acid residues in the binding site of the protein. researchgate.net This information is crucial for understanding the molecular basis of a compound's activity and for designing more potent and selective analogues. acs.org

For pyridin-3-ol derivatives, molecular docking studies have provided valuable insights into their binding modes with various targets. In the study of the M3R-ligand interaction, molecular docking was used to further investigate the binding of compound 3A to the receptor. researchgate.net Similarly, docking studies have been employed to understand the interactions of other pyridine derivatives with their respective targets, such as CDK2 and the 50S ribosomal subunit. bohrium.comnih.gov

The general workflow for molecular docking includes:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the ligand. nih.gov

Docking Simulation: Using a docking algorithm to explore the possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov

The combination of ligand-based target prediction and molecular docking provides a comprehensive in silico approach to guide the design and optimization of novel this compound analogues with desired biological activities.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org This approach is fundamental in drug design and discovery for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for their biological effects. nih.govacs.org

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying variations in structural properties, it is possible to correlate these with changes in biological response.

Key Components of a QSAR Study:

Dataset of Compounds: A series of structurally related compounds with experimentally determined biological activities is required. For instance, a set of this compound analogues with their measured inhibitory concentrations (IC50) against a specific target would form the basis of a QSAR study.

Molecular Descriptors: These are numerical values that describe the physicochemical properties of the molecules. They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices and molecular shape indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular volume and surface area.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP).

Mathematical Model: Statistical methods are used to develop an equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

Application in this compound Analogues:

For this compound analogues, QSAR studies can be employed to:

Predict the activity of newly designed analogues before their synthesis, thus prioritizing the most promising candidates.

Identify the key structural features that influence their interaction with targets like the M3 muscarinic receptor or NOX enzymes. For example, a QSAR model might reveal that a certain size and hydrophobicity of the substituent at a particular position on the pyridine ring are crucial for high affinity.

Optimize the lead compounds by suggesting modifications that are likely to enhance their activity.

For example, a QSAR study on a series of pyridin-3-ol derivatives could reveal a correlation between the Connolly Accessible Area (a steric descriptor) and their inhibitory activity against a particular enzyme. nih.gov This would suggest that the size and shape of the molecule are critical for its binding. Similarly, the model might indicate that electron-withdrawing groups at a specific position enhance activity. nih.gov

Below is a hypothetical data table illustrating the type of data used in a QSAR study for this compound analogues.

| Compound ID | Biological Activity (log(1/IC50)) | LogP (Hydrophobicity) | Molecular Weight | Connolly Accessible Area |

| Analogue 1 | 5.2 | 3.1 | 250.3 | 320.5 |

| Analogue 2 | 5.8 | 3.5 | 264.4 | 335.1 |

| Analogue 3 | 4.9 | 2.8 | 236.3 | 310.8 |

| Analogue 4 | 6.1 | 3.9 | 278.4 | 345.2 |

| Analogue 5 | 5.5 | 3.3 | 257.3 | 328.6 |

By analyzing such data, a QSAR equation can be derived, for instance: log(1/IC50) = c0 + c1LogP + c2Molecular Weight + c3*Connolly Accessible Area

The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor in determining the biological activity. A well-validated QSAR model can then be a powerful predictive tool in the rational design of new and more effective this compound analogues.

Mechanistic Insights into Reactions and Molecular Interactions of 6 Cyclohexyl Pyridin 3 Ol

Detailed Reaction Mechanisms for Synthesis and Derivatization

The synthesis and derivatization of pyridin-3-ol scaffolds, including 6-Cyclohexyl-pyridin-3-ol, often involve sophisticated catalytic processes that allow for precise control over the molecular architecture. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and designing novel synthetic routes.

Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into aromatic systems, including pyridine (B92270) rings. researchgate.netnih.gov While a specific carbonylation route to this compound is not extensively detailed, a plausible mechanistic cycle can be constructed based on well-established principles of palladium catalysis, such as the Heck or Suzuki-type carbonylations. nih.govacs.org These reactions typically unite multiple components with carbon monoxide serving as a one-carbon linchpin. acs.org

The catalytic cycle generally begins with the oxidative addition of a halo-pyridine precursor to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. This step is followed by the coordination and subsequent migratory insertion of carbon monoxide (CO) into the palladium-carbon bond, yielding a critical acylpalladium(II) species. nih.govacs.org The final stage of the cycle involves a reaction with a nucleophile (in an intermolecular reaction) or trapping by an internal group (in an intramolecular reaction), followed by reductive elimination. This last step regenerates the Pd(0) catalyst and releases the final carbonylated product. acs.org

For example, in a process analogous to a carbonylative Suzuki coupling, after the formation of the acylpalladium(II) halide intermediate, a transmetalation step with an organoboron reagent (like a cyclohexylboronic acid) would occur. Subsequent reductive elimination would then form the desired cyclohexyl-pyridyl ketone. The specific conditions, ligands, and additives are critical for steering the reaction through the desired pathway and avoiding side reactions like β-hydride elimination. nih.gov

Table 1: Key Stages in a General Pd-Catalyzed Carbonylative Cross-Coupling Cycle

| Stage | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the Carbon-Halogen bond of the halo-pyridine starting material. | Pd(II)-aryl complex |

| CO Insertion | A molecule of carbon monoxide coordinates to the Pd(II) center and inserts into the Pd-Aryl bond. | Acylpalladium(II) complex |

| Transmetalation | A second coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups couple and are released from the palladium center, forming the final product and regenerating the Pd(0) catalyst. | Pd(0) complex |

The molecule this compound itself is achiral. However, asymmetric synthesis becomes critical when introducing chiral centers to its derivatives, such as in the synthesis of substituted piperidines derived from a pyridine core. acs.org The key to asymmetric synthesis lies in using a chiral catalyst or auxiliary to control the three-dimensional arrangement of atoms during the reaction. nih.gov

In catalytic asymmetric dearomatization of pyridines, for example, a chiral ligand coordinated to a transition metal (such as rhodium or copper) creates a chiral environment around the metal center. acs.orgmdpi.commit.edu When the pyridine substrate binds to this chiral catalyst complex, it forms one of two possible diastereomeric intermediates. These intermediates have different energies, and the transition states leading to their formation are also diastereomeric. mit.edu

The stereodetermining step is the one in which the new chiral center is formed. The chiral ligand directs the incoming nucleophile or reagent to attack one face of the pyridine ring preferentially. mdpi.com This facial selectivity arises because the transition state leading to one enantiomer is sterically or electronically more favorable (lower in energy) than the transition state leading to the other. acs.orgorganic-chemistry.org The difference in activation energy between these two pathways determines the enantiomeric excess (ee) of the product. Factors influencing this include the specific structure of the chiral ligand, the metal used, the solvent, and the reaction temperature. mit.eduorganic-chemistry.org For instance, a Rh-catalyzed asymmetric reductive Heck reaction can provide 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. acs.orgorganic-chemistry.org

Mechanistic Probes for Investigating Biological Target Engagement at a Molecular Level

Understanding how this compound or its derivatives interact with biological targets, such as G-protein-coupled receptors (GPCRs), is fundamental to elucidating their pharmacological effects. The M3 muscarinic acetylcholine (B1216132) receptor (M3R) serves as an important example.

The binding of ligands to the M3 muscarinic receptor occurs in a deeply buried orthosteric pocket within the transmembrane (TM) domain. nih.govresearchgate.net The binding of a ligand like this compound would be governed by a series of specific, non-covalent interactions with key amino acid residues lining this pocket. nih.govnih.gov

Based on the known crystal structures of M3R with antagonists like tiotropium, several key interactions can be predicted. nih.gov The hydroxyl group of the pyridinol ring is capable of acting as a hydrogen bond donor or acceptor. It could form a crucial hydrogen bond with the side chain of asparagine N507 located in transmembrane helix 6 (TM6). nih.govnih.gov Additionally, the nitrogen atom of the pyridine ring could interact with an aspartate residue, D147 in TM3, which is critical for binding the cationic amine of the endogenous ligand, acetylcholine. nih.gov

The cyclohexyl group would likely engage in extensive hydrophobic and van der Waals interactions with a cluster of aromatic and aliphatic residues. This "lid" over the binding pocket is formed by conserved tyrosine residues (Y148 in TM3, Y506 in TM6, and Y529 in TM7) and other nonpolar residues, which stabilize the hydrophobic portion of the ligand. nih.gov These collective interactions anchor the molecule within the binding site and are primary determinants of its binding affinity.

Table 2: Potential Molecular Interactions between a this compound Scaffold and the M3 Muscarinic Receptor Binding Pocket

| Ligand Moiety | Potential Interacting M3R Residue(s) | Type of Interaction |

|---|---|---|

| Pyridinol -OH group | N507 (TM6) | Hydrogen Bond |

| Pyridine Nitrogen | D147 (TM3) | Ionic or Hydrogen Bond |

| Cyclohexyl Ring | Y148 (TM3), Y506 (TM6), Y529 (TM7) | Hydrophobic, van der Waals |

| Pyridine Ring | Aromatic residues (e.g., Tyrosine, Phenylalanine) | π-π Stacking |

Ligand binding to a GPCR like the M3R is not a simple lock-and-key event; it is a dynamic process that can induce significant conformational changes in the receptor. nih.gov The binding of an agonist typically stabilizes an "active" conformation, which facilitates coupling to intracellular G-proteins. In contrast, an antagonist binds and stabilizes an inactive conformation, preventing activation.

Studies on M3R activation have shown that these conformational changes involve the relative movement of the transmembrane helices. nih.gov For instance, receptor activation leads to structural rearrangements that cause the cytoplasmic ends of TM5 and TM6 to move closer to each other. nih.gov These movements create a binding site for the G-protein on the intracellular side of the receptor, initiating downstream signaling cascades. nih.gov

Computational and Theoretical Chemistry Studies on 6 Cyclohexyl Pyridin 3 Ol

Quantum Chemical Calculations (e.g., DFT Studies, B3LYP/6-311++G(d,p) level)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. The B3LYP functional combined with the 6-311++G(d,p) basis set is a widely used level of theory that provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT calculations are used to determine key electronic descriptors. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For pyridinol derivatives, the electron density of the HOMO is often located near the nitrogen atom and the pyridine (B92270) ring, indicating these are favorable sites for electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In pyridinol systems, negative potential (red and yellow regions) is typically concentrated around electronegative atoms like oxygen and nitrogen, which are sites for electrophilic attack. Positive potential (blue regions) is usually found around hydrogen atoms, particularly the hydroxyl proton, indicating sites for nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. researchgate.net

Below is a table of hypothetical electronic properties for 6-Cyclohexyl-pyridin-3-ol, calculated at the B3LYP/6-311++G(d,p) level, based on typical values for similar pyridine derivatives.

| Property | Predicted Value | Significance |

| EHOMO | -6.2 eV | Electron-donating capability |

| ELUMO | -1.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.1 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Molecular polarity and intermolecular interactions |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Computational methods can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which serve as crucial tools for structural elucidation.

Infrared (IR) Spectroscopy: Theoretical frequency calculations using DFT can predict the vibrational modes of a molecule. researchgate.net The resulting computed IR spectrum shows the frequencies and intensities of characteristic peaks. For this compound, key predicted vibrations would include the broad O-H stretching of the hydroxyl group, C=N and C=C stretching vibrations within the pyridine ring, and C-H stretching and bending modes for the cyclohexyl group. youtube.com Comparing theoretical spectra with experimental data helps confirm the molecular structure. researchgate.net Molecular dynamics simulations can also be used to compute IR spectra by analyzing the dipole moment autocorrelation function from a trajectory. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions are valuable for assigning signals in experimental NMR spectra. youtube.com For this molecule, calculations would predict distinct signals for the aromatic protons on the pyridine ring, with the proton adjacent to the nitrogen atom typically appearing further downfield. youtube.com The complex signals for the cyclohexyl protons and the hydroxyl proton could also be predicted and analyzed.

3-hydroxypyridine (B118123) and its derivatives can exist in equilibrium between different tautomeric forms, primarily the enol (hydroxypyridine) form and the keto (pyridinone) zwitterionic form. researchgate.net The relative stability of these tautomers is highly sensitive to the environment.

Quantum chemical calculations can predict the relative energies (enthalpy and Gibbs free energy) of these tautomers. d-nb.info In the gas phase, the enol form of 3-hydroxypyridine is generally favored. researchgate.net However, in polar solvents like water, the more polar zwitterionic keto form can be significantly stabilized by hydrogen bonding, leading to a mixture of both tautomers. researchgate.netvoer.edu.vn For this compound, DFT calculations incorporating a polarizable continuum model (PCM) to simulate solvent effects would be essential to accurately predict the tautomeric equilibrium in solution. d-nb.info The position of the cyclohexyl substituent could also influence the equilibrium by introducing steric and electronic effects.

| Tautomer Form | Environment | Relative Stability Prediction |

| Enol (pyridin-3-ol) | Gas Phase | More stable |

| Keto (pyridinone) | Gas Phase | Less stable |

| Enol (pyridin-3-ol) | Polar Solvent | Less stable than in gas phase, but still present |

| Keto (pyridinone) | Polar Solvent | Stabilized by solvent, potentially becoming the major form |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and intermolecular interactions. nih.gov

For this compound, MD simulations would be particularly useful for:

Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water), MD can provide a detailed picture of solute-solvent interactions. It can reveal the structure of the solvation shell, the nature of hydrogen bonds between the hydroxyl group and water molecules, and how the hydrophobic cyclohexyl group influences the surrounding solvent structure. These simulations are key to understanding solubility and partitioning behavior.

Molecular Docking and Scoring Function Development for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.gov This method is central to structure-based drug design. Pyridinol derivatives have been investigated as potential ligands for various biological targets. jchemlett.comjchemlett.com

The docking process involves two main steps:

Sampling: Generating a large number of possible binding poses of the ligand within the active site of the target protein.

Scoring: Evaluating each pose using a scoring function to estimate the binding affinity. The pose with the best score is predicted as the most likely binding mode. nih.gov

The accuracy of docking heavily relies on the scoring function. nih.gov Several types of scoring functions have been developed:

Force-Field-Based: These functions use terms from classical molecular mechanics force fields, such as van der Waals and electrostatic interactions, to calculate the interaction energy. frontiersin.org

Empirical: These are regression-based functions that use a set of weighted energy terms (e.g., hydrogen bonds, hydrophobic contacts, rotatable bonds) to reproduce experimentally known binding affinities. researchgate.net

Knowledge-Based: These functions derive statistical potentials from large databases of known protein-ligand complexes, considering the frequencies of atom-pair interactions at different distances. nih.gov

The development of accurate scoring functions is an active area of research, aiming to improve the prediction of ligand-target interactions for novel chemical systems like pyridinol derivatives. nih.govnih.gov

| Scoring Function Type | Basis of Calculation | Strengths | Weaknesses |

| Force-Field-Based | Classical mechanics (van der Waals, electrostatics) | Physically intuitive | Computationally intensive, solvation effects are challenging |

| Empirical | Regression analysis on experimental data | Fast, good for ranking congeneric series | Limited transferability outside training set |

| Knowledge-Based | Statistical potentials from known protein-ligand structures | Fast, captures implicit binding contributions | Dependent on the quality and diversity of the structural database |

Machine Learning Applications in Predictive Chemistry for Pyridinol Systems

Machine learning (ML) is increasingly used to build predictive models in chemistry, leveraging large datasets to uncover complex structure-property relationships. nih.govresearchgate.net For pyridinol and related heterocyclic systems, ML has been applied in several ways.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyridinol systems, a QSAR model would use calculated molecular descriptors (e.g., electronic, topological, steric properties) as input features to predict activities like enzyme inhibition or anti-cancer efficacy. jchemlett.comjchemlett.com These models can rapidly screen virtual libraries of compounds to prioritize candidates for synthesis and testing. researchgate.net

Predicting Physicochemical Properties: ML models can be trained to predict properties like solubility, partition coefficients (logP), and metabolic stability directly from the molecular structure, which are critical parameters in drug development. mdpi.com

Reaction Prediction: ML is also being used to predict the outcomes and yields of chemical reactions, aiding in the discovery and optimization of synthetic routes. rsc.orgmdpi.com

The development of robust ML models requires large, high-quality datasets and careful validation to ensure their predictive power. researchgate.net These data-driven approaches, combined with physics-based methods like DFT and MD, are accelerating the discovery and design of new molecules with desired properties. nih.gov

Thermodynamic Property Calculations

Computational and theoretical chemistry provides a powerful lens for investigating the thermodynamic properties of molecules like this compound. These studies employ sophisticated quantum mechanical calculations to predict key thermodynamic parameters, offering insights into the compound's stability, reactivity, and behavior under various conditions. While specific experimental or computational studies on the thermodynamic properties of this compound are not prominently available in publicly accessible literature, this section outlines the typical methodologies and the nature of the data that such research would yield.

Theoretical calculations are fundamental in determining a molecule's thermodynamic landscape. osu.edu Methods such as Density Functional Theory (DFT) and various ab initio approaches are commonly used to calculate standard thermodynamic properties. These properties include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°). wikipedia.orgnih.gov

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. nih.gov A more negative value typically indicates greater energetic stability. For a molecule like this compound, this calculation would involve theoretically determining the total energy of the molecule and subtracting the energies of its constituent elements (carbon as graphite, hydrogen as H2 gas, nitrogen as N2 gas, and oxygen as O2 gas) in their standard forms.

The standard Gibbs free energy of formation (ΔfG°) is a crucial indicator of a compound's spontaneity of formation and its stability at equilibrium. wikipedia.org It combines both enthalpy and entropy, providing a more complete picture of thermodynamic favorability under standard conditions. wikipedia.org Calculations of ΔfG° are vital for predicting the direction of chemical reactions and the position of chemical equilibrium. wikipedia.org

Standard molar entropy (S°) is a measure of the randomness or disorder of a system. Computational methods can estimate this value by calculating the vibrational, rotational, and translational contributions to the entropy of the molecule.

Detailed research findings from such computational studies would typically be presented in a tabular format to allow for clear comparison and analysis. The table below is an illustrative example of how thermodynamic data for this compound would be presented, were such a computational study available.

Illustrative Thermodynamic Data for this compound

| Thermodynamic Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | [Value not available] | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | [Value not available] | kJ/mol |

Note: The values in this table are placeholders. Specific computational studies providing this data for this compound were not identified in the surveyed literature.

The computational investigation into these properties would involve geometry optimization of the this compound structure to find its lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to derive the thermodynamic quantities. osu.edu The choice of the theoretical method and basis set would be critical to the accuracy of the predicted values. Such theoretical data, once validated against experimental results for related compounds, can be invaluable for understanding the chemical behavior of this compound.

Advanced Applications of 6 Cyclohexyl Pyridin 3 Ol in Organic and Materials Chemistry

Utilization as a Core Scaffold for Designing Chemically Diverse Compound Libraries

The pyridine (B92270) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.govresearchgate.net As such, 6-Cyclohexyl-pyridin-3-ol serves as an excellent starting point for the construction of chemically diverse compound libraries aimed at drug discovery and chemical biology. enpress-publisher.com The scaffold presents multiple points for diversification, allowing for systematic modification to explore a broad chemical space.

The key structural features that make this compound an ideal core scaffold are:

The Pyridine Core: The nitrogen atom in the aromatic ring can act as a hydrogen bond acceptor, and the ring itself can engage in π-stacking interactions. Its aromatic nature also provides a rigid framework for orienting appended functional groups. nih.gov

The Hydroxyl Group: This functional group is a versatile handle for a wide range of chemical transformations. It can be readily converted into ethers, esters, and other functional groups, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).

The Cyclohexyl Group: This bulky, lipophilic group significantly influences the molecule's solubility and pharmacokinetic properties. researchgate.net It can also provide steric hindrance that may contribute to selective binding with biological targets.

By systematically modifying these three regions, a large and diverse library of compounds can be generated from this single core structure.

| Modification Site | Reaction Type | Potential New Functional Groups | Purpose of Modification |

|---|---|---|---|

| 3-OH Group | Etherification, Esterification, Acylation | Alkoxy, Aryloxy, Esters, Carbonates | Modulate polarity, solubility, and hydrogen bonding capacity. |

| Pyridine Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | -Br, -Cl, -NO2 | Introduce new synthetic handles for further cross-coupling reactions. |

| Pyridine Nitrogen | N-Oxidation, Alkylation | N-oxide, Pyridinium (B92312) salts | Alter electronic properties and solubility. researchgate.net |

| Cyclohexyl Group | (If modified pre-synthesis) Substitution | Substituted cyclohexyl rings (e.g., with -OH, -NH2) | Fine-tune lipophilicity and steric profile. |

Role as a Ligand or Catalyst Component in Organic Reactions

Pyridine-containing molecules are extensively used as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. unimi.it The presence of the hydroxyl group in this compound introduces a second potential coordination site, allowing it to act as a bidentate ligand. Such pyridinyl alcoholato ligands can form stable complexes with a variety of transition metals, influencing the reactivity and selectivity of catalytic processes. mdpi.com

The catalytic applications of metal complexes derived from this scaffold can be tuned by:

The Pyridinol Moiety: The N and O atoms can chelate to a metal center, forming a stable five- or six-membered ring that enhances complex stability.

The Cyclohexyl Substituent: The steric bulk of the cyclohexyl group can create a specific chiral pocket around the metal center, potentially inducing stereoselectivity in asymmetric catalysis.

Complexes involving pyridinyl alcohols have been explored in various catalytic reactions. While specific studies on this compound are not extensively documented in this exact context, its structural similarity to other catalytically active pyridinyl alcohols suggests its potential utility. mdpi.com For instance, nickel(II) complexes with pyridine-based ligands have been studied for the oligomerization of olefins and isocyanides. nih.gov Similarly, gold(III) complexes with pyridine ligands have shown catalytic activity. acs.org

| Metal Center | Potential Reaction Type | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Stabilize the metal center, influence reaction kinetics. |

| Ruthenium (Ru) | Ring-closing metathesis (RCM), Transfer hydrogenation | Control catalyst activity and selectivity. |

| Zinc (Zn) | Enantioselective addition of diethylzinc (B1219324) to aldehydes | Create a chiral environment for asymmetric induction. mdpi.com |